molecular formula C16H10Cl2N2OS B11702747 (5E)-2-anilino-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-anilino-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B11702747
M. Wt: 349.2 g/mol
InChI Key: VTWYHRKKVGPOEJ-UKTHLTGXSA-N
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Description

(5E)-2-anilino-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes an anilino group, a dichlorophenyl group, and a thiazolone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-anilino-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of an aniline derivative with a thiazolone precursor. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-anilino-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazol-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino and dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-2-anilino-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Properties

Molecular Formula

C16H10Cl2N2OS

Molecular Weight

349.2 g/mol

IUPAC Name

(5E)-5-[(2,3-dichlorophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10Cl2N2OS/c17-12-8-4-5-10(14(12)18)9-13-15(21)20-16(22-13)19-11-6-2-1-3-7-11/h1-9H,(H,19,20,21)/b13-9+

InChI Key

VTWYHRKKVGPOEJ-UKTHLTGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/S2

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)S2

Origin of Product

United States

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